1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C21H25ClN4O3 and its molecular weight is 416.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer and antiproliferative effects. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound based on diverse research findings.
Synthesis
The synthesis of the compound involves a multi-step process typically initiated by the formation of a benzo[d][1,3]dioxole moiety, followed by the introduction of a piperazine group. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often range from 1 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Data for Related Compounds
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HepG2 | 2.38 | |
Compound B | HCT116 | 1.54 | |
Compound C | MCF-7 | 4.52 | |
Doxorubicin | HepG2 | 7.46 |
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cancer cell proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Flow cytometry analyses reveal that certain derivatives can cause cell cycle arrest at the G2/M phase, thereby inhibiting further cell division and promoting cell death .
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer activity of several benzo[d][1,3]dioxole derivatives, it was found that those with additional functional groups exhibited enhanced cytotoxicity. For example, a derivative with a methylpiperazine substituent showed an IC50 value significantly lower than that of doxorubicin in HepG2 cells. This suggests that structural modifications can lead to improved biological efficacy .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various targets involved in cancer progression. The results indicated strong interactions with EGFR and other kinases involved in tumor growth, supporting the observed biological activities in vitro .
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-25-8-10-26(11-9-25)18(15-2-7-19-20(12-15)29-14-28-19)13-23-21(27)24-17-5-3-16(22)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEOGHCOSFQSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.